

[Des-Tyr1]-Met-Enkephalin: Application Notes and Protocols for Neuropharmacology Research

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Compound of Interest

Compound Name: [Des-Tyr1]-Met-Enkephalin

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Introduction

[Des-Tyr1]-Met-Enkephalin is a tetrapeptide fragment of the endogenous opioid pentapeptide, Methionine-Enkephalin (Met-Enkephalin). It is distinguished by the absence of the N-terminal tyrosine residue, a modification that critically alters its pharmacological profile. In neuropharmacology, **[Des-Tyr1]-Met-Enkephalin** serves as an invaluable tool, primarily as a negative control in studies investigating the structure-activity relationships of opioid peptides. Its significantly diminished affinity for opioid receptors makes it ideal for elucidating the essential role of the N-terminal tyrosine in receptor binding and activation. Furthermore, research has indicated its potential utility in studies of memory and cognition, where it has been observed to induce retrograde amnesia in animal models.

These application notes provide a comprehensive overview of the use of **[Des-Tyr1]-Met-Enkephalin** in neuropharmacological research, including its receptor interaction profile, detailed experimental protocols for in vitro and in vivo studies, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Receptor Binding and Functional Activity

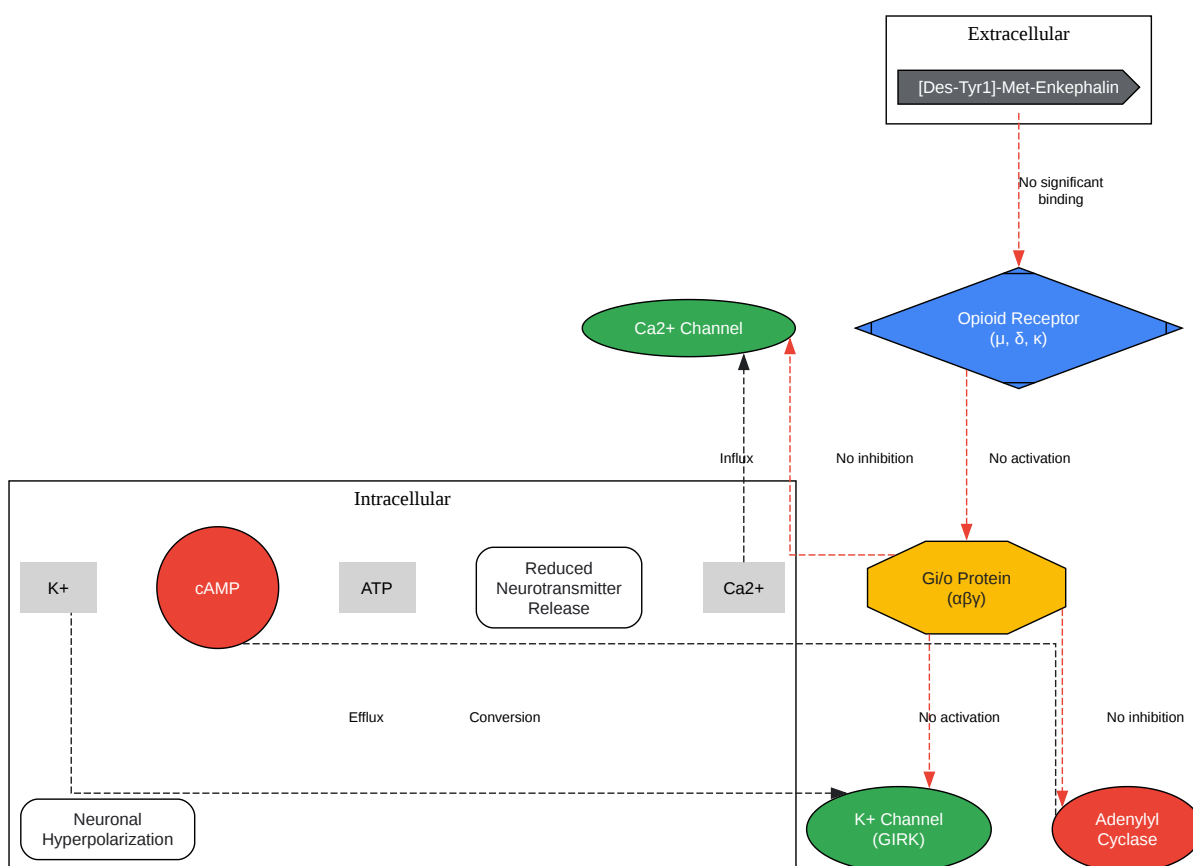
The defining characteristic of **[Des-Tyr1]-Met-Enkephalin** is its dramatically reduced affinity and functional potency at opioid receptors compared to its parent peptide, Met-Enkephalin. The N-terminal tyrosine residue is a critical pharmacophore for opioid receptor interaction; its absence in **[Des-Tyr1]-Met-Enkephalin** results in a molecule that is largely inactive as a classical opioid agonist.

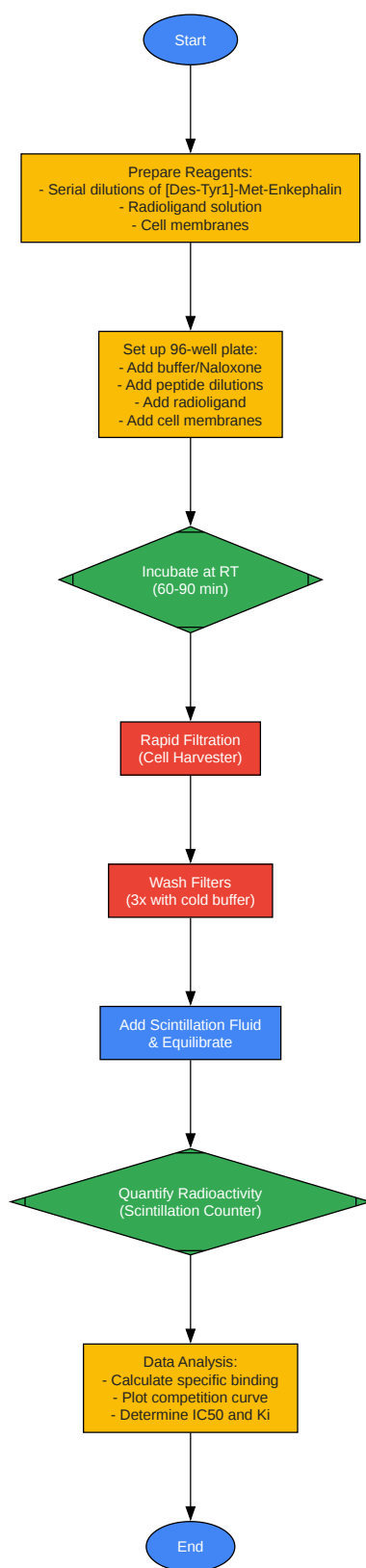
For comparative purposes, the following table summarizes the typical binding affinities and functional activities for Met-Enkephalin. For **[Des-Tyr1]-Met-Enkephalin**, specific high-quality binding and functional data are scarce in the literature, precisely because its primary use is as an inactive control. Therefore, its expected activity is described qualitatively.

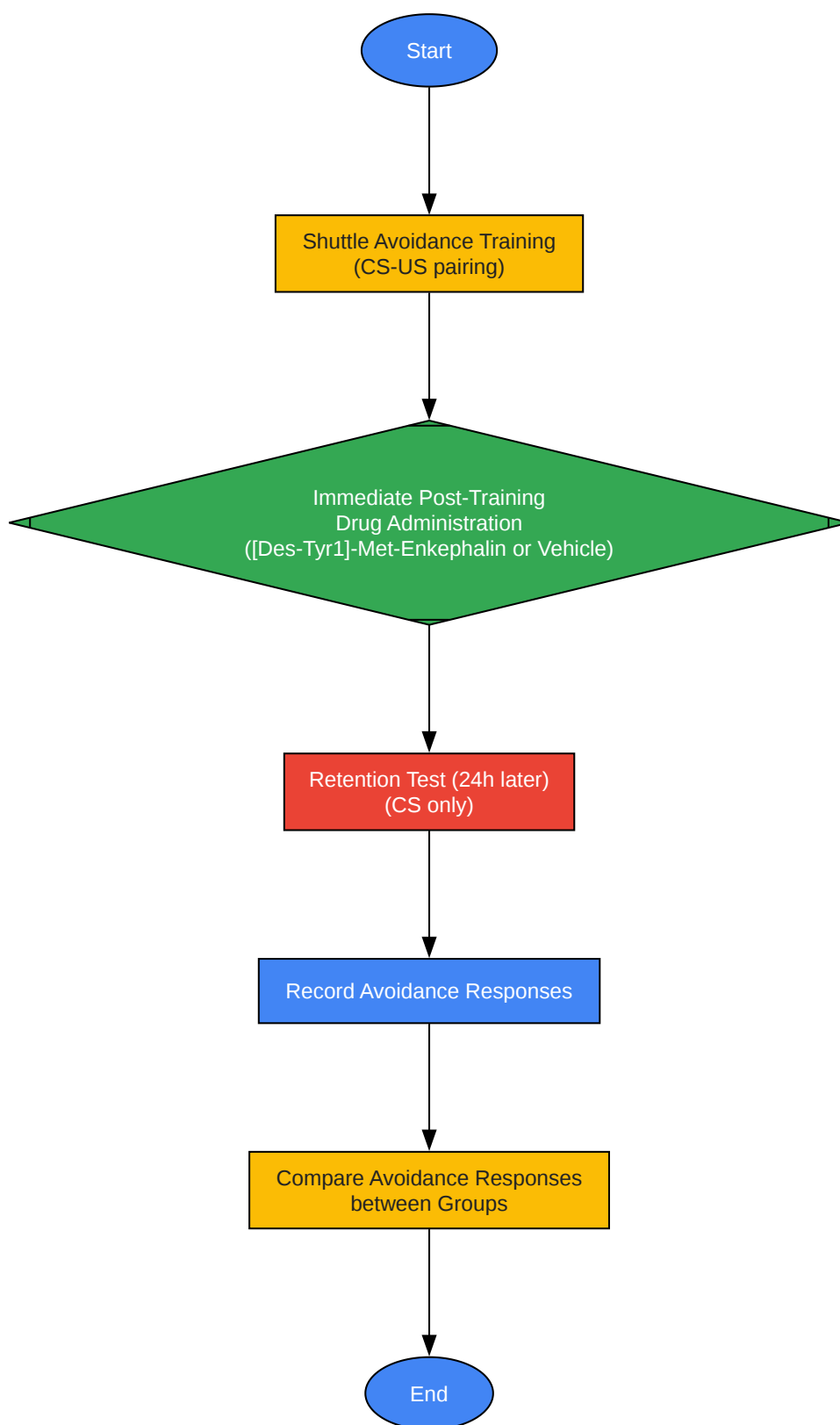
Compound	Receptor Subtype	Binding Affinity (Ki)	Functional Activity (EC50/IC50)	Assay Type
Met-Enkephalin	Mu (μ)	1-10 nM	~10-100 nM	GTPyS / cAMP
Delta (δ)	0.5-5 nM	~1-20 nM	GTPyS / cAMP	
Kappa (κ)	>1000 nM	Inactive	GTPyS / cAMP	
[Des-Tyr1]-Met-Enkephalin	Mu (μ), Delta (δ), Kappa (κ)	Very High (>10,000 nM) / Negligible Binding	Inactive / No significant functional response	GTPyS / cAMP

Signaling Pathways

Opioid receptors, including the mu, delta, and kappa subtypes, are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Upon agonist binding, a conformational change in the receptor leads to the activation of the associated G-protein. The G α subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The G $\beta\gamma$ subunits can modulate various downstream effectors, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.







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